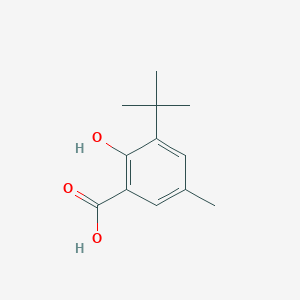

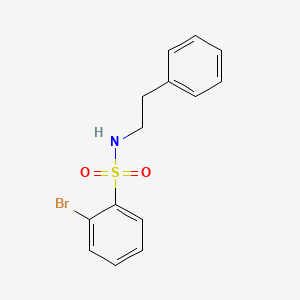

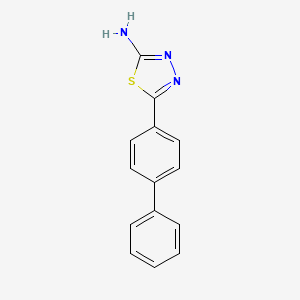

![molecular formula C11H14N4O B1275008 6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 612513-58-3](/img/structure/B1275008.png)

6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) . This strategy involves a sequential opening/closing cascade reaction .Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

The compound has been explored for its use in the synthesis of various heterocyclic compounds. Studies have shown its potential in the synthesis of pyrano[2,3-c]pyrazole derivatives, which are significant in the field of medicinal chemistry due to their antimicrobial properties (Fadda, Abdel-Rahman, Hamed, & Khalil, 2012). Similarly, research indicates its utility as a building block in organic chemistry for developing biologically important heterocyclic compounds (Patel, 2017).

Corrosion Inhibition

The compound's derivatives have been investigated as corrosion inhibitors for mild steel in acidic solutions. Studies demonstrate their effectiveness in this role, with inhibition efficiencies reaching up to 96.1% under certain conditions (Yadav, Gope, Kumari, & Yadav, 2016).

Catalysis in Organic Synthesis

Various studies have focused on the use of 6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in catalyzed synthesis reactions. This includes its involvement in one-pot, three-component condensations and other multi-component reactions that are integral to creating complex molecular structures in organic synthesis (Shinde et al., 2008).

Antitumor and Antimicrobial Potential

Several studies have synthesized derivatives of this compound to explore their antitumor and antimicrobial properties. These derivatives show significant activity against various human cancer cell lines and microbial agents, indicating the compound's potential in pharmacological applications (Hafez & El-Gazzar, 2015).

Green Chemistry Applications

The compound has been utilized in research focusing on green chemistry principles. Studies have demonstrated its use in environmentally friendly synthesis methods, aiming to reduce the use of hazardous solvents and improve the efficiency of chemical processes (Ilovaisky et al., 2014).

Nanoformulation in Cancer Treatment

There is ongoing research into the nanoformulation of derivatives of this compound for potential use in cancer treatment. Such studies involve encapsulating the compound in nanostructures to improve its physicochemical properties and therapeutic efficacy (Sun et al., 2019).

properties

IUPAC Name |

6-amino-3-methyl-4-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-3-4-7-8(5-12)10(13)16-11-9(7)6(2)14-15-11/h7H,3-4,13H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWLMCWATYLQAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(=C(OC2=NNC(=C12)C)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

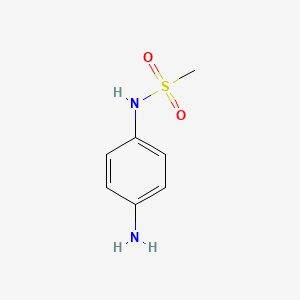

![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)

![5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274939.png)